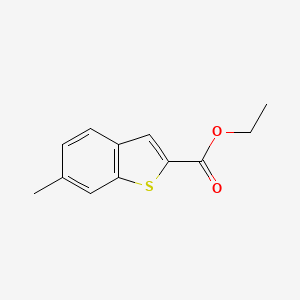

![molecular formula C13H12ClN3O3 B2508459 methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 320423-31-2](/img/structure/B2508459.png)

methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

Overview

Description

The compound of interest, methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, is a derivative of the pyrazole class, which is known for its biological importance. Pyrazole derivatives have been extensively studied due to their diverse pharmacological activities. The papers provided focus on various pyrazole derivatives, their synthesis, molecular structure, and potential biological activities, which can offer insights into the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents such as hydrazines, diketones, or their equivalents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine, followed by basic hydrolysis . Similarly, other studies describe one-pot synthesis methods that involve the reaction of phenyl hydrazine with different reagents to yield the corresponding pyrazole carboxylates . These methods highlight the efficiency and versatility of synthesizing pyrazole derivatives, which could be applicable to the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to belong to the orthorhombic system with specific cell parameters, and the packing was stabilized by π-stacking interactions . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including hydrogen bonding, which plays a significant role in their biological activity. For instance, hydrogen-bonded chains were observed in certain pyrazole compounds, which could influence their pharmacological properties . The reactivity of the pyrazole ring and its substituents is essential for the compound's potential as a biological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and electronic properties, can be studied using techniques like thermo gravimetric analysis and DFT calculations. The HOMO-LUMO energy levels, for example, provide information on the electronic transitions within the molecule, which are relevant for its chemical reactivity and potential biological interactions . These properties are critical for the development of pyrazole-based drugs and their formulation.

Scientific Research Applications

Synthesis and Structural Studies

Regioselective Synthesis : Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is used in regioselective synthesis processes. A study by Ashton and Doss (1993) explored the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating the compound's role in achieving selective synthesis outcomes (Ashton & Doss, 1993).

Crystal Structure Analysis : Liu et al. (2014) conducted research on the synthesis and crystal structure of novel 1-aryl-3-oxypyrazoles containing a methyl 2-(methoxyimino) acetate moiety. This study included single-crystal X-ray diffraction analysis, contributing to the understanding of the compound's structural properties (Liu et al., 2014).

Molecular Structures and Supramolecular Assembly : Cuartas et al. (2017) investigated the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, contributing to a deeper understanding of the compound's molecular interactions (Cuartas et al., 2017).

Biological and Chemical Activities

Fungicidal Activity : The compound has been studied for its fungicidal properties. Liu et al. (2014) indicated that certain derivatives exhibited moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014).

Antibacterial Activity : Rai et al. (2009) synthesized derivatives of the compound and tested them for antibacterial activity. They found significant activity against various bacterial strains (Rai et al., 2009).

Anticancer Activities : Jin (2015) explored the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives containing the pyrazole group and tested their anticancer activities, demonstrating the compound's potential in cancer research (Jin, 2015).

Other Applications

Corrosion Inhibition : Yadav et al. (2015) investigated the corrosion inhibition effect of pyrazole derivatives, including this compound, on mild steel in hydrochloric acid solution (Yadav et al., 2015).

Density Functional Theory Studies : Lv et al. (2015) conducted density functional theory studies on oxime ether derivatives containing 1-aryl-3-oxypyrazoles, providing insights into the theoretical aspects of the compound's chemistry (Lv et al., 2015).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

properties

IUPAC Name |

methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-19-13(18)11-10(8-15-20-2)12(14)17(16-11)9-6-4-3-5-7-9/h3-8H,1-2H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIRKKYAMNVCAS-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1C=NOC)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NN(C(=C1/C=N/OC)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331404 | |

| Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

320423-31-2 | |

| Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

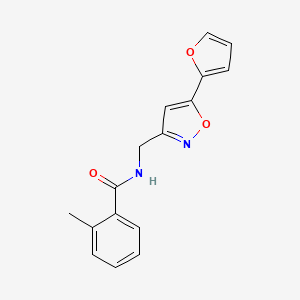

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)

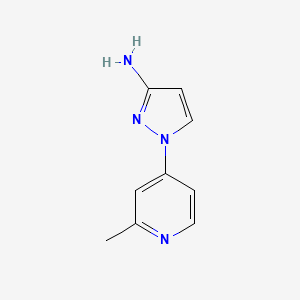

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)